[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
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Overview
Description
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound with the molecular formula C20H24N6O2 and a molecular weight of 380.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the morpholine derivative, followed by the introduction of the phenyl-tetrazole group, and finally the coupling with the benzylamine moiety. Common reagents used in these reactions include morpholine, phenyl-tetrazole, and benzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in binding studies or as a probe to investigate biological pathways. Its ability to interact with specific proteins or enzymes makes it valuable for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored as a drug candidate for treating various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2-morpholin-4-ylethyl)benzylamine: Lacks the phenyl-tetrazole moiety, making it less complex.
(1-phenyl-1H-tetrazol-5-yl)benzylamine: Lacks the morpholine ring, altering its chemical properties.
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine: Similar structure but with variations in the benzylamine group.
Uniqueness
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C20H24N6O2/c1-2-6-18(7-3-1)26-20(22-23-24-26)28-19-8-4-5-17(15-19)16-21-9-10-25-11-13-27-14-12-25/h1-8,15,21H,9-14,16H2 |
InChI Key |
VRRCHVMHCNXEHX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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